molecular formula C7H10IN B1597299 1,4-Dimethylpyridinium iodide CAS No. 2301-80-6

1,4-Dimethylpyridinium iodide

Cat. No.: B1597299
CAS No.: 2301-80-6
M. Wt: 235.07 g/mol
InChI Key: YOBTXORLVXZWSR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethylpyridinium iodide is an organic salt with the molecular formula C7H10IN. It is synthesized from 4-methylpyridine and iodomethane in 2-propanol. This compound is known for its crystalline structure and is used in various scientific applications, particularly in the field of organic chemistry .

Biochemical Analysis

Biochemical Properties

1,4-Dimethylpyridinium iodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of a two-photon ratiometric fluorescent probe for mitochondrial cysteine imaging . The interactions between this compound and these biomolecules are crucial for its function in diagnostic assays and other biochemical applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in live cell imaging to study mitochondrial cysteine levels

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to changes in their activity. For instance, it has been used to create fluorescent probes that can bind to mitochondrial cysteine . These binding interactions are crucial for the compound’s function in biochemical assays and diagnostic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can form stable crystals with no significant intermolecular interactions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been studied for its potential anti-metastatic activity in cancer research . These interactions are essential for understanding the compound’s role in metabolic processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization. For example, it has been used in live cell imaging to study its distribution within mitochondria . Understanding its transport and distribution is essential for its effective use in biochemical assays and diagnostic applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its use in mitochondrial imaging highlights its ability to localize within specific subcellular structures . Understanding its subcellular localization is crucial for its effective use in research and diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethylpyridinium iodide is synthesized by reacting 4-methylpyridine with iodomethane in 2-propanol. The reaction mixture is heated to 323 K using a water bath to initiate the reaction. Upon reaching the desired temperature, the solution is removed from the water bath and allowed to cool to room temperature. After 30 minutes, colorless block-like crystals form and are collected by vacuum filtration .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and purification steps to obtain the desired compound .

Chemical Reactions Analysis

1,4-Dimethylpyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 4-methylpyridine .

Scientific Research Applications

Electrochemistry

DMPI is primarily utilized as a supporting electrolyte in electrochemical applications. Its ability to enhance the conductivity of solutions is crucial for improving the efficiency of electrochemical cells. In particular, DMPI facilitates better ion transport and stability in electrolytic systems, making it a valuable component in the design of batteries and supercapacitors .

Catalysis

In the realm of organic synthesis, DMPI serves as an effective catalyst . It is particularly useful in reactions that require strong nucleophiles, thereby accelerating reaction rates and increasing yields. Studies have shown that DMPI can promote various transformations in organic chemistry, including nucleophilic substitutions and condensation reactions .

Pharmaceutical Development

DMPI plays a significant role in drug formulation processes . Its properties enhance the solubility of active pharmaceutical ingredients (APIs), which is critical for improving bioavailability. The compound's ability to form ionic liquids also contributes to its effectiveness in drug delivery systems, where it aids in stabilizing formulations and enhancing therapeutic effects .

Material Science

In materials science, DMPI is instrumental in the development of ionic liquids . These ionic liquids are used in advanced materials for batteries and fuel cells due to their superior performance and stability compared to traditional solvents. The unique properties of DMPI allow for the creation of materials that exhibit enhanced electrochemical performance and thermal stability .

Analytical Chemistry

DMPI finds applications in analytical techniques , particularly chromatography. It assists in the separation and identification of various compounds, ensuring accurate results in analytical assays. Its role as a reagent in chromatographic methods enhances sensitivity and selectivity, making it a valuable tool for researchers .

Case Studies and Research Findings

Several studies have documented the diverse applications of DMPI:

  • A study published in Nature Communications demonstrated the use of DMPI as a supporting electrolyte in lithium-ion batteries, highlighting its role in enhancing charge transport and overall battery efficiency .
  • Research on photochemical reactions involving DMPI indicated its utility in releasing carboxylic acids via charge-transfer excitation, showcasing its potential for innovative synthetic methodologies .
  • In a study focused on nonlinear optical applications, DMPI was synthesized and characterized for its optical properties, suggesting its applicability in sensor technologies .

Comparison with Similar Compounds

1,4-Dimethylpyridinium iodide can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific crystalline structure and its applications in fluorescent probe synthesis. Its ability to form stable crystals and participate in various chemical reactions makes it a valuable compound in scientific research .

Biological Activity

1,4-Dimethylpyridinium iodide (DMPI) is a quaternary ammonium compound with the molecular formula C7_7H10_{10}N·I. It is synthesized from 4-methylpyridine and methyl iodide, and it has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science.

Toxicological Profile

This compound exhibits notable toxicity, particularly through its effects on the respiratory system and skin. Exposure can lead to irritation of the eyes, skin inflammation, and respiratory issues such as asthma-like symptoms, which may persist long after exposure has ceased. The compound has an intravenous LD50 value of approximately 180 mg/kg in mice, indicating significant acute toxicity . Chronic exposure to iodides can also result in thyroid dysfunctions, including goiter formation .

The biological activity of DMPI is largely attributed to its quaternary ammonium structure, which allows it to interact with cell membranes. It has been suggested that DMPI can disrupt phospholipid bilayers, leading to increased cell permeability and potential cell death. This mechanism is common among quaternary ammonium compounds (QACs), which are known for their surfactant properties that denature proteins and precipitate cellular components .

Antimicrobial Properties

Research indicates that DMPI may possess antimicrobial properties. Similar compounds have been shown to inhibit the growth of various bacterial strains by affecting membrane integrity and function. Studies on related alkylpyridinium compounds suggest that they can effectively reduce the viability of pathogenic bacteria, making them candidates for use in disinfectants and antiseptics .

Case Studies

  • Study on Respiratory Effects : A study highlighted that exposure to high levels of DMPI led to reactive airways dysfunction syndrome (RADS) in non-atopic individuals. This condition is characterized by persistent asthma-like symptoms following exposure to irritating agents .
  • Antimicrobial Activity : In a comparative analysis of various QACs, DMPI was evaluated for its efficacy against specific bacterial strains associated with infections. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent .
  • Toxicity Assessment : A comprehensive toxicity assessment revealed that prolonged exposure to DMPI resulted in significant health risks, including potential carcinogenic effects linked to chronic iodide exposure .

Synthesis and Characterization

The synthesis of DMPI involves a straightforward reaction between 4-methylpyridine and methyl iodide in an alcoholic medium. The resultant product crystallizes well and can be characterized using techniques such as X-ray crystallography, revealing its structural properties .

Comparative Toxicity Data

CompoundLD50 (mg/kg)Primary Effects
This compound180Respiratory irritation, skin inflammation
Quaternary Ammonium CompoundsVariesCell membrane disruption

Applications in Research

DMPI's unique properties make it a valuable compound in research settings. Its ability to modify biological membranes opens avenues for exploring drug delivery systems and developing novel antimicrobial agents.

Properties

IUPAC Name

1,4-dimethylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N.HI/c1-7-3-5-8(2)6-4-7;/h3-6H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBTXORLVXZWSR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945699
Record name 1,4-Dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2301-80-6
Record name 1,4-Dimethylpyridinium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2301-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Picolinium, 1-methyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002301806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Picolinium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dimethylpyridinium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-picoline (18.6 g, 0.2 mol) in toluene (100 mL), methyl iodide (56.8 g, 0.4 mol) was added dropwise at room temperature. After the addition, the mixture was stirred at room temperature for 5 hrs. The precipitate was collected by filtration, washed with toluene and dried under vacuum to give Compound 7 as an off-white solid (31.6 g, 67%). The structure of Compound 7 is given below:
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
56.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
67%

Synthesis routes and methods II

Procedure details

A 500 ml three-neck flask, fitted with a stirrer, thermometer, and condenser, was charged with 9.3 g (0.1 mol) of 4-picoline and 21.6 g (0.11 mol) of methyl iodide in toluene. The solution was stirred at room temperature for 4 hours, and then refluxed for 30 minutes. After cooling, the solution was filtered, and the pale yellow solid, 4-methyl-N-methylpyridinium iodide, was washed with ethyl ether and dried under vacuum. Yield 21.2 g (90%); 1H-NMR (DMSO-d6): δ2.56 (s, 3H), 4.20 (s, 3H), 7.0 (d, 2H), 8.90 (d, 2H) ppm.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethylpyridinium iodide
Reactant of Route 2
Reactant of Route 2
1,4-Dimethylpyridinium iodide
Reactant of Route 3
Reactant of Route 3
1,4-Dimethylpyridinium iodide
Reactant of Route 4
Reactant of Route 4
1,4-Dimethylpyridinium iodide
Reactant of Route 5
Reactant of Route 5
1,4-Dimethylpyridinium iodide
Reactant of Route 6
1,4-Dimethylpyridinium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.